molecular formula C12H25NO B13304344 (Heptan-4-yl)(oxolan-2-ylmethyl)amine

(Heptan-4-yl)(oxolan-2-ylmethyl)amine

Katalognummer: B13304344
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: ZVWJCWBCEUWFNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Heptan-4-yl)(oxolan-2-ylmethyl)amine is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a heptane chain and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-4-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of heptan-4-ylamine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Heptan-4-yl)(oxolan-2-ylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Heptan-4-yl)(oxolan-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (Heptan-4-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Heptan-4-yl)(oxolan-2-ylmethyl)amine: C12H25NO

    (Hexan-4-yl)(oxolan-2-ylmethyl)amine: C11H23NO

    (Pentan-4-yl)(oxolan-2-ylmethyl)amine: C10H21NO

Uniqueness

This compound is unique due to its specific combination of a heptane chain and an oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Eigenschaften

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)heptan-4-amine

InChI

InChI=1S/C12H25NO/c1-3-6-11(7-4-2)13-10-12-8-5-9-14-12/h11-13H,3-10H2,1-2H3

InChI-Schlüssel

ZVWJCWBCEUWFNQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)NCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.